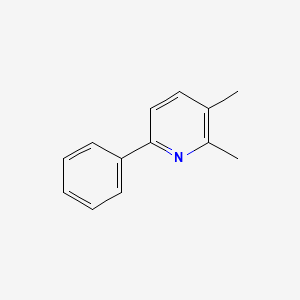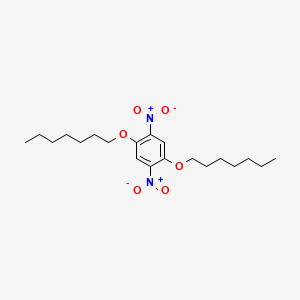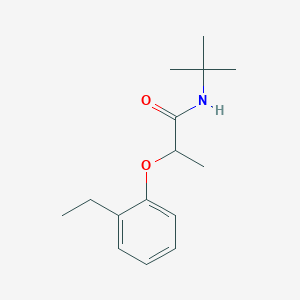![molecular formula C17H27N7OS B6079718 4-[5-[(4-methylpiperidin-1-yl)methyl]tetrazol-1-yl]-N-[1-(1,3-thiazol-2-yl)ethyl]butanamide](/img/structure/B6079718.png)
4-[5-[(4-methylpiperidin-1-yl)methyl]tetrazol-1-yl]-N-[1-(1,3-thiazol-2-yl)ethyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-[(4-methylpiperidin-1-yl)methyl]tetrazol-1-yl]-N-[1-(1,3-thiazol-2-yl)ethyl]butanamide is a complex organic compound featuring a tetrazole ring, a piperidine moiety, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-[(4-methylpiperidin-1-yl)methyl]tetrazol-1-yl]-N-[1-(1,3-thiazol-2-yl)ethyl]butanamide typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via reductive amination using 4-methylpiperidine and formaldehyde.
Thiazole Ring Formation: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
Final Coupling: The final step involves coupling the tetrazole, piperidine, and thiazole intermediates under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the tetrazole ring, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted thiazoles.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for developing new drugs due to its unique structural features.
Biological Research: The compound can be used in studies to understand its interaction with various biological targets.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-[5-[(4-methylpiperidin-1-yl)methyl]tetrazol-1-yl]-N-[1-(1,3-thiazol-2-yl)ethyl]butanamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes or receptors. The piperidine and thiazole rings can further enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Losartan: Contains a tetrazole ring and is used as an angiotensin II receptor antagonist.
Valsartan: Another angiotensin II receptor antagonist with a tetrazole ring.
Candesartan: Similar structure with a tetrazole ring and used for hypertension treatment.
Uniqueness
4-[5-[(4-methylpiperidin-1-yl)methyl]tetrazol-1-yl]-N-[1-(1,3-thiazol-2-yl)ethyl]butanamide is unique due to the combination of its tetrazole, piperidine, and thiazole rings, which can provide distinct pharmacological properties compared to other compounds.
Properties
IUPAC Name |
4-[5-[(4-methylpiperidin-1-yl)methyl]tetrazol-1-yl]-N-[1-(1,3-thiazol-2-yl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N7OS/c1-13-5-9-23(10-6-13)12-15-20-21-22-24(15)8-3-4-16(25)19-14(2)17-18-7-11-26-17/h7,11,13-14H,3-6,8-10,12H2,1-2H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXDHNOBIBWNKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=NN=NN2CCCC(=O)NC(C)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole](/img/structure/B6079647.png)
![S-[4-methyl-5-(5-methyl-2-thienyl)-4H-1,2,4-triazol-3-yl] 4-propoxybenzenecarbothioate](/img/structure/B6079653.png)

![2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}-N-phenyl-N-(prop-2-en-1-yl)acetamide](/img/structure/B6079669.png)
![N~1~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B6079676.png)
![3-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide](/img/structure/B6079681.png)
![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B6079692.png)

![N-[(5-chloro-2-ethoxy-3-methoxyphenyl)methyl]-1-piperidin-4-ylmethanamine;hydrochloride](/img/structure/B6079704.png)
![5-[(5-bromo-1H-indol-3-yl)methylene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6079717.png)
![4-methyl-N-(3-nitrophenyl)-2-[(2Z)-2-(5,5,6-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinyl]-1,3-thiazole-5-carboxamide;hydrobromide](/img/structure/B6079720.png)
![ethyl 2-[(2E)-2-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]hydrazinyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6079727.png)

![2-(4-chlorophenyl)-4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6079738.png)
